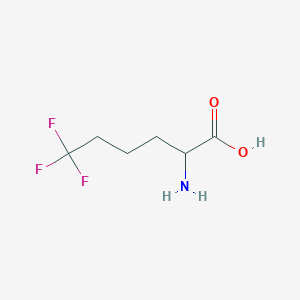

6,6,6-Trifluoronorleucine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6,6,6-trifluorohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c7-6(8,9)3-1-2-4(10)5(11)12/h4H,1-3,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEWGWBXZIDRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90281588 | |

| Record name | 6,6,6-trifluoronorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120200-04-6 | |

| Record name | 6,6,6-trifluoronorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6,6-Trifluoro-DL-norleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Asymmetric Synthesis of 6,6,6-Trifluoronorleucine

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorinated amino acids into peptides and proteins is a critical strategy in modern drug discovery and chemical biology. The unique properties of fluorine can enhance metabolic stability, modulate bioavailability, and influence protein folding and interactions. 6,6,6-Trifluoronorleucine, a non-canonical amino acid, is of particular interest due to its potential to impart these favorable characteristics. This technical guide provides an in-depth overview of a robust and efficient method for the asymmetric synthesis of (S)-6,6,6-Trifluoronorleucine, focusing on a widely adopted strategy involving the alkylation of a chiral glycine equivalent.

Introduction

(S)-2-amino-6,6,6-trifluorohexanoic acid, also known as this compound, and its derivatives have demonstrated significant potential in various biomedical applications, including antitumor, antimicrobial, and enzyme inhibitory activities.[1] A primary application lies in therapeutic peptide engineering and protein structural studies.[1] The stereocontrolled synthesis of this amino acid is therefore of paramount importance. A prevalent and effective method for achieving high enantiomeric purity is through the alkylation of a chiral glycine equivalent, specifically utilizing a chiral Ni(II) complex.[1][2][3] This approach offers high yields and excellent stereochemical control.

Synthetic Strategy Overview

The asymmetric synthesis of Fmoc-(S)-6,6,6-Trifluoronorleucine is achieved through a three-step process commencing with the formation of a chiral Ni(II) complex of a glycine Schiff base. This is followed by a stereoselective alkylation with 1,1,1-trifluoro-4-iodobutane. The final stage involves the disassembly of the diastereomerically pure complex to yield the target amino acid, which is then protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This entire process has been successfully scaled to produce over 100 grams of the final product with high purity.[4]

References

An In-depth Technical Guide to the Chemical Properties of 5,5,5-Trifluoronorleucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5,5,5-trifluoronorleucine, a fluorinated analog of the essential amino acid L-leucine. The strategic replacement of the terminal methyl groups with a trifluoromethyl moiety imparts unique physicochemical characteristics to this non-canonical amino acid, making it a valuable tool in peptide and protein engineering, drug discovery, and biomedical research. This document details its synthesis, analytical characterization, and biological implications, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Core Chemical and Physical Properties

5,5,5-Trifluoronorleucine, also referred to as 5,5,5-trifluoro-DL-leucine in its racemic form, is a derivative of the branched-chain amino acid leucine.[1] The introduction of the highly electronegative fluorine atoms significantly alters its electronic and steric properties compared to its natural counterpart.

Table 1: General and Physical Properties of 5,5,5-Trifluoro-DL-leucine

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₀F₃NO₂ | [1][2] |

| Molecular Weight | 185.14 g/mol | [1] |

| CAS Number | 2792-72-5 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water (50 mg/mL with sonication and pH adjustment to 1 with 1M HCl) | [1] |

| Storage | 4°C, sealed storage, away from moisture. Stock solutions: -80°C for 6 months; -20°C for 1 month. | [1] |

Table 2: Acid-Base Properties

| Property | Value (Estimated) | Rationale & Reference(s) |

| pKa (Carboxylic Acid) | ~1.5 - 2.0 | The strong electron-withdrawing effect of the trifluoromethyl group significantly increases the acidity of the carboxylic acid compared to leucine (pKa ≈ 2.36). The pKa of trifluoroacetic acid is 0.52, demonstrating the profound acidifying effect of a trifluoromethyl group.[3] |

| pKa (Amine) | ~9.0 - 9.5 | The inductive effect of the trifluoromethyl group is expected to have a minor acidifying effect on the distant amino group compared to leucine (pKa ≈ 9.60). |

Synthesis and Reactivity

The synthesis of enantiomerically pure stereoisomers of trifluoronorleucine has been achieved through various organic synthesis strategies.[4] These methods often involve the stereoselective alkylation of a chiral glycine equivalent. The resulting fluorinated amino acid can then be protected with Boc or Fmoc groups for use in solid-phase peptide synthesis.[5][6]

The reactivity of trifluoronorleucine is characteristic of α-amino acids, readily participating in peptide bond formation.[7][8] The trifluoromethyl group is generally stable under standard laboratory conditions and during peptide synthesis.[2]

Experimental Protocols

Synthesis of (S)-5,5,5-Trifluoronorleucine (Conceptual Workflow)

The asymmetric synthesis of (S)-5,5,5-trifluoronorleucine can be achieved via the alkylation of a chiral nickel(II) complex of a glycine Schiff base. This method allows for high stereocontrol.

Caption: Conceptual workflow for the asymmetric synthesis of (S)-5,5,5-trifluoronorleucine.

A detailed experimental protocol would involve the following conceptual steps:

-

Formation of the Chiral Ni(II) Complex: Reacting a glycine Schiff base with a chiral auxiliary (e.g., (S)-2-N-(N'-benzylprolyl)aminobenzophenone) and a nickel(II) salt.

-

Stereoselective Alkylation: Deprotonation of the complex with a strong base followed by reaction with a suitable trifluoroalkylating agent (e.g., 1-iodo-3,3,3-trifluoropropane).

-

Hydrolysis and Purification: Acidic hydrolysis of the resulting complex to release the free amino acid, followed by purification using ion-exchange chromatography.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

Objective: To determine the purity of synthesized trifluoronorleucine or peptides containing this amino acid.

Instrumentation:

-

A standard HPLC system with a UV detector.

Materials:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Sample Preparation: Dissolve the sample in Mobile Phase A or a suitable solvent.

Procedure:

-

Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

-

Inject the sample onto the column.

-

Run a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds or after derivatization).

-

Calculate purity based on the relative peak areas.

Mass Spectrometry (MS) for Identity Confirmation

Objective: To confirm the molecular weight of trifluoronorleucine-containing peptides.

Instrumentation:

-

An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

Sample Preparation (for ESI-MS):

-

Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Infuse the sample directly into the mass spectrometer or inject it via an LC system.

Data Analysis:

-

Acquire the mass spectrum in the appropriate mass range.

-

Compare the observed molecular weight with the calculated theoretical mass of the trifluoronorleucine-containing peptide.

-

For tandem MS (MS/MS), fragment the parent ion and analyze the resulting fragment ions to confirm the amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Objective: To characterize the structure of trifluoronorleucine and peptides containing it.

Instrumentation:

-

A high-field NMR spectrometer equipped with probes for ¹H, ¹³C, and ¹⁹F detection.

Sample Preparation:

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Add an internal standard if quantitative analysis is required.

Data Acquisition and Analysis:

-

¹H NMR: Provides information on the proton environment.

-

¹³C NMR: Provides information on the carbon skeleton.

-

¹⁹F NMR: The trifluoromethyl group gives a strong, distinct signal, making it an excellent probe for studying protein conformation and interactions.[9][10] The chemical shift of the ¹⁹F signal is highly sensitive to the local environment.

Biological Implications and Signaling Pathways

Trifluoronorleucine's primary biological significance lies in its ability to act as a surrogate for leucine in protein synthesis.[3] Its incorporation can enhance protein stability due to the increased hydrophobicity of the trifluoromethyl group compared to the isopropyl group of leucine. This "fluorous effect" can promote the formation of stable hydrophobic cores in proteins.[11]

As a leucine analog, trifluoronorleucine is expected to influence the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. Leucine is a potent activator of mTORC1.[12][13][14][15]

Caption: Leucine/Trifluoronorleucine-mediated activation of the mTORC1 signaling pathway.

The binding of leucine (or trifluoronorleucine) to Sestrin2 is thought to relieve its inhibition of GATOR2, which in turn inhibits GATOR1. The inactivation of GATOR1's GAP activity towards RagA/B allows for the formation of the active RagA/B-GTP heterodimer, which recruits mTORC1 to the lysosome for activation. Activated mTORC1 then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis and inhibit autophagy.

Conclusion

5,5,5-Trifluoronorleucine is a valuable synthetic amino acid with unique chemical properties conferred by its trifluoromethyl group. Its increased hydrophobicity and the potential for ¹⁹F NMR monitoring make it a powerful tool for designing peptides and proteins with enhanced stability and for studying their structure and function. The detailed experimental protocols and the understanding of its likely impact on key cellular signaling pathways, such as the mTOR pathway, provide a solid foundation for its application in advanced biochemical and pharmaceutical research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 7. researchgate.net [researchgate.net]

- 8. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]

- 9. Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. agilent.com [agilent.com]

- 13. graphviz.org [graphviz.org]

- 14. mdpi.com [mdpi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

6,6,6-Trifluoronorleucine: A Technical Guide to its Biological Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6,6-Trifluoronorleucine is a synthetic, fluorinated amino acid analog of norleucine. The strategic incorporation of fluorine atoms imparts unique physicochemical properties that have garnered significant interest in the fields of medicinal chemistry, protein engineering, and drug development. This technical guide provides a comprehensive overview of the known biological properties of this compound, with a focus on its synthesis, impact on peptide and protein stability, and its potential as a modulator of biological activity. While quantitative data on the standalone molecule is limited, its effects upon incorporation into peptides are significant and form the core of this document. We present detailed experimental protocols for its synthesis and for the evaluation of its biological effects, alongside visualizations of key processes to facilitate understanding and application in a research and development setting.

Introduction

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] this compound, with its trifluoromethyl group at the terminus of the side chain, is a prime example of a fluorinated amino acid designed to probe and modulate biological systems. Its structural similarity to leucine and norleucine allows for its substitution in peptides and proteins, leading to significant alterations in their properties. This guide will delve into the synthesis, known biological activities, and the profound impact of this compound on the stability and function of peptides.

Synthesis of this compound

The asymmetric synthesis of enantiomerically pure (S)-6,6,6-trifluoronorleucine is crucial for its application in biologically active peptides. A common and effective method involves the alkylation of a chiral glycine equivalent.[1]

Synthetic Pathway

The synthesis typically proceeds through the formation of a chiral Ni(II) complex of a glycine Schiff base, which is then alkylated with a trifluoromethyl-containing alkyl halide. The chiral auxiliary is subsequently cleaved to yield the desired amino acid.

Experimental Protocol: Asymmetric Synthesis of Fmoc-(S)-6,6,6-Trifluoronorleucine

This protocol is adapted from described literature methods for the asymmetric synthesis of fluorinated amino acids.[1]

-

Alkylation of the Chiral Glycine Ni(II) Complex:

-

To a solution of the chiral Ni(II) complex of the glycine Schiff base in a suitable organic solvent (e.g., dimethylformamide), add 4-iodo-1,1,1-trifluorobutane.

-

The reaction is carried out in the presence of a base (e.g., powdered potassium hydroxide) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is worked up by extraction and purified by chromatography to isolate the alkylated Ni(II) complex.

-

-

Hydrolysis and Liberation of the Amino Acid:

-

The purified alkylated Ni(II) complex is treated with aqueous acid (e.g., 3M HCl) to hydrolyze the Schiff base and release the free amino acid.

-

The chiral auxiliary can be recovered from the reaction mixture.

-

The aqueous solution containing the hydrochloride salt of (S)-6,6,6-trifluoronorleucine is concentrated.

-

-

Fmoc Protection:

-

The crude amino acid hydrochloride is dissolved in a mixture of water and an organic solvent (e.g., acetonitrile).

-

The pH is adjusted to basic with a suitable base (e.g., sodium carbonate).

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) is added, and the reaction is stirred at room temperature.

-

After completion, the mixture is acidified and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield Fmoc-(S)-6,6,6-trifluoronorleucine, which can be further purified by crystallization or chromatography.

-

Biological Properties of this compound

The biological activities of this compound are primarily manifested when it is incorporated into peptides. The trifluoromethyl group can significantly influence the conformation, stability, and receptor interactions of these peptides.

Summary of Biological Activities

| Biological Activity | Description | References |

| Antitumor Activity | Derivatives of this compound have been suggested to possess antitumor properties, likely through the enhanced stability and altered binding of peptides incorporating this amino acid. | |

| Antimicrobial Activity | The incorporation of this compound into antimicrobial peptides can enhance their efficacy, potentially by increasing their proteolytic stability and altering their interaction with microbial membranes. | [1] |

| Enzyme Inhibitory Activity | Peptides containing this compound may act as more potent enzyme inhibitors due to the strong electron-withdrawing nature of the trifluoromethyl group, which can alter binding interactions within the enzyme's active site. | [1] |

| Enhanced Proteolytic Stability | A key biological property conferred by this compound is the increased resistance of peptides to proteolytic degradation. The bulky and electronically unique trifluoromethyl group can sterically hinder the approach of proteases to the peptide backbone. | [2] |

| Increased Protein/Peptide Stability | The hydrophobic nature of the trifluoromethyl group can contribute to the overall stability of the folded structure of proteins and peptides by participating in favorable hydrophobic interactions within the core of the molecule. |

Mechanism of Action: Impact on Peptide and Protein Structure

The primary mechanism through which this compound exerts its biological effects is by modulating the structure and stability of peptides and proteins.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the key biological properties of peptides containing this compound.

Proteolytic Stability Assay

Protocol:

-

Preparation: Prepare stock solutions of the native peptide and the this compound-containing peptide in a suitable buffer. Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or human plasma).

-

Incubation: Add the protease solution to the peptide solutions to initiate the reaction. Incubate the mixtures at 37°C.

-

Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching agent, such as trifluoroacetic acid (TFA).

-

Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and half-life of the peptides.

Cytotoxicity Assay (MTT Assay)

Protocol:

-

Cell Seeding: Seed cancer cells (for antitumor studies) or normal cells (for toxicity assessment) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the peptides (with and without this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Assay (Broth Microdilution)

Protocol:

-

Peptide Preparation: Prepare serial dilutions of the peptides in a suitable broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., E. coli, S. aureus) in the same broth.

-

Inoculation: Add the microbial inoculum to each well of the 96-well plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a valuable tool for chemical biologists and drug developers. While its intrinsic biological activity as a standalone molecule is not well-characterized, its incorporation into peptides offers a powerful strategy to enhance their stability and modulate their biological function. The increased proteolytic resistance and potential for altered receptor interactions make it a compelling building block for the design of novel therapeutic peptides with improved pharmacokinetic and pharmacodynamic profiles. Further research is warranted to fully elucidate the quantitative biological activities of this compound and its derivatives to unlock their full therapeutic potential.

References

- 1. Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole inte ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00752F [pubs.rsc.org]

- 2. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 6,6,6-Trifluoronorleucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6,6-Trifluoronorleucine, a fluorinated analog of the natural amino acid norleucine, is a compound of increasing interest in medicinal chemistry and drug design. The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of the parent molecule, potentially leading to enhanced metabolic stability and improved pharmacokinetic profiles of peptides and proteins into which it is incorporated.[1][2] A thorough understanding of its solubility and stability is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the theoretical considerations and experimental protocols for determining the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide offers detailed methodologies and data presentation frameworks to enable researchers to generate and interpret this critical information.

Introduction to this compound

This compound is a non-proteinogenic amino acid. Its structure, featuring a terminal trifluoromethyl group, imparts unique properties such as increased hydrophobicity and altered electronic characteristics compared to its non-fluorinated counterpart. These attributes make it a valuable building block in the synthesis of novel peptides and therapeutic agents with potentially enhanced biological activity and stability.[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For an amino acid analog like this compound, solubility is expected to be influenced by factors such as the solvent system, pH, and temperature.

Expected Solubility Characteristics

Amino acids are generally soluble in water and other polar solvents, while being less soluble in non-polar organic solvents.[3][4] The presence of the trifluoromethyl group in this compound is anticipated to increase its lipophilicity, which may lead to a different solubility profile compared to natural amino acids. The solubility in aqueous solutions is expected to be pH-dependent due to the presence of the amino and carboxylic acid functional groups.[4]

Hypothetical Solubility Data

The following table provides a template for presenting experimentally determined solubility data for this compound. The values presented are hypothetical and serve as a guide for data representation.

| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) |

| Water | 25 | 2.0 | Value |

| Water | 25 | 7.0 | Value |

| Water | 25 | 10.0 | Value |

| Phosphate-Buffered Saline (PBS) | 25 | 7.4 | Value |

| Ethanol | 25 | N/A | Value |

| Methanol | 25 | N/A | Value |

| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Value |

| 2-Propanol | 25 | N/A | Value |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of this compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvent systems.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

-

pH meter

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a vial.

-

For aqueous solvents, adjust the pH to the desired value using dilute HCl or NaOH.

-

Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, centrifuge the samples to separate the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility in mg/mL.

Workflow for Solubility Determination

Stability Profile

Assessing the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[5] Stability studies are typically conducted under various stress conditions to identify potential liabilities.

Potential Degradation Pathways

For amino acids, common degradation pathways include oxidation, hydrolysis, and racemization.[6] The presence of the electron-withdrawing trifluoromethyl group in this compound may influence its susceptibility to these degradation routes. An initial step in understanding its stability would be to investigate its degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.

Hypothetical Stability Data

The following table provides a template for presenting the results of a stability study on this compound in solution. The values are for illustrative purposes.

| Stress Condition | Time (hours) | % Recovery of this compound | Major Degradants Formed |

| 0.1 M HCl, 60°C | 24 | Value | Identify/Characterize |

| 0.1 M HCl, 60°C | 72 | Value | Identify/Characterize |

| 0.1 M NaOH, 60°C | 24 | Value | Identify/Characterize |

| 0.1 M NaOH, 60°C | 72 | Value | Identify/Characterize |

| 3% H₂O₂, RT | 24 | Value | Identify/Characterize |

| 3% H₂O₂, RT | 72 | Value | Identify/Characterize |

| Photostability (ICH Q1B) | 24 | Value | Identify/Characterize |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Environmental chamber for photostability testing (ICH Q1B compliant)

-

HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

-

pH meter

-

Thermostatic bath

Procedure:

-

Hydrolytic Degradation:

-

Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

-

Incubate the solutions at an elevated temperature (e.g., 60°C).

-

At specified time points (e.g., 0, 24, 72 hours), withdraw samples, neutralize them if necessary, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in 3% H₂O₂.

-

Keep the solution at room temperature.

-

At specified time points, withdraw samples and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Simultaneously, keep a control sample protected from light.

-

At the end of the exposure, analyze both the exposed and control samples by HPLC.

-

-

Analysis:

-

Use a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Monitor the decrease in the peak area of this compound and the formation of any new peaks.

-

Calculate the percentage recovery of the parent compound.

-

If coupled with a mass spectrometer, attempt to identify the mass of the major degradants to propose degradation pathways.

-

Workflow for Forced Degradation Studies

Analytical Methodologies

The accurate quantification of this compound in solubility and stability samples requires a validated analytical method. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

HPLC Method Development

A reversed-phase HPLC method is generally suitable for the analysis of amino acids.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

-

Detection:

-

UV Detection: As this compound lacks a strong chromophore, derivatization with a UV-active agent (e.g., ninhydrin, o-phthalaldehyde) may be necessary for sensitive detection. Alternatively, detection at low UV wavelengths (e.g., 200-220 nm) might be possible.

-

Mass Spectrometry (MS) Detection: LC-MS is a highly sensitive and specific technique for the quantification of this compound without the need for derivatization.[7]

-

Method Validation

The chosen analytical method should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, range, and robustness.

Conclusion

This technical guide provides a framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this compound. While specific experimental data for this compound remains to be widely published, the detailed experimental protocols and data presentation formats herein offer a clear path forward for generating this essential information. A comprehensive understanding of these physicochemical properties will undoubtedly accelerate the development of novel therapeutics incorporating this promising fluorinated amino acid.

References

- 1. mdpi.com [mdpi.com]

- 2. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. microbenotes.com [microbenotes.com]

- 5. Stability and assessment of amino acids in parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Unraveling the Fragmentation Fingerprint of 6,6,6-Trifluoronorleucine: An In-Depth Technical Guide

For Immediate Release

This technical guide provides a detailed exploration of the predicted mass spectrometry fragmentation pathways of 6,6,6-Trifluoronorleucine, a fluorinated analog of the amino acid leucine. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of novel amino acid-based therapeutics and research compounds. Due to the absence of direct experimental fragmentation data for this compound in the public domain, this guide presents a theoretical fragmentation pattern based on established principles of amino acid mass spectrometry and the known behavior of fluorinated compounds.

Introduction

This compound is a synthetic amino acid of significant interest in medicinal chemistry and protein engineering. The incorporation of fluorine atoms can dramatically alter the physicochemical properties of amino acids and the peptides or proteins into which they are incorporated, often enhancing metabolic stability, modulating lipophilicity, and influencing protein folding and binding interactions. Accurate characterization of such modified amino acids by mass spectrometry is crucial for their application in drug discovery and development. This guide outlines the expected fragmentation behavior of this compound under typical electrospray ionization tandem mass spectrometry (ESI-MS/MS) conditions.

Predicted Fragmentation Pathways

Upon protonation in the ESI source, this compound ([M+H]⁺) is expected to undergo collision-induced dissociation (CID) leading to a series of characteristic fragment ions. The primary fragmentation pathways for protonated α-amino acids typically involve the neutral loss of small molecules such as water (H₂O) and formic acid (HCOOH), as well as cleavage of the amino acid backbone.

A key fragmentation route for most amino acids is the loss of the carboxyl group in the form of formic acid (a loss of 46 Da), or a sequential loss of water and carbon monoxide. Another common fragmentation is the loss of ammonia (NH₃) from the N-terminus. The side chain also plays a crucial role in the fragmentation pattern. For norleucine, fragmentation of the alkyl side chain can occur. The presence of the highly electronegative trifluoromethyl group in this compound is expected to significantly influence the fragmentation of the side chain.

The predicted major fragmentation pathways are visualized in the diagram below:

Quantitative Data Summary

While no specific experimental quantitative data for the fragmentation of this compound is available, the following table summarizes the predicted key fragment ions and their corresponding mass-to-charge ratios (m/z). The relative intensities are hypothetical and would need to be determined experimentally.

| Precursor Ion | Predicted Fragment Ion | Formula of Fragment Ion | Mass Loss (Da) | Predicted m/z |

| [M+H]⁺ | [M+H-H₂O]⁺ | C₆H₉F₃NO⁺ | 18.01 | 168.06 |

| [M+H]⁺ | [M+H-HCOOH]⁺ | C₅H₁₀F₃N⁺ | 46.01 | 140.07 |

| [M+H]⁺ | [M+H-NH₃]⁺ | C₆H₈F₃O₂⁺ | 17.03 | 169.04 |

| [M+H-H₂O]⁺ | Immonium Ion | C₅H₉F₃N⁺ | 27.99 | 140.07 |

| [M+H]⁺ | Glycine-like fragment | C₂H₄NO₂⁺ | 109.04 | 77.02 |

Experimental Protocols

A robust and sensitive method for the analysis of this compound would typically involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following is a representative experimental protocol.

Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Perform serial dilutions to create a calibration curve.

-

Biological Sample Preparation (e.g., Plasma):

-

To 100 µL of plasma, add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol containing an internal standard).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase.

-

Liquid Chromatography (LC)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a common choice for amino acid analysis.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 2% B

-

1-5 min: 2-98% B

-

5-7 min: 98% B

-

7-7.1 min: 98-2% B

-

7.1-10 min: 2% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS)

-

Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Gas Flow: Optimized for the specific instrument.

-

MS/MS Analysis:

-

Precursor Ion: m/z 186.07

-

Product Ions (for MRM): Monitor the transitions for the predicted major fragments (e.g., 186.07 -> 168.06, 186.07 -> 140.07, 186.07 -> 169.04).

-

Collision Energy: Optimize for each transition to achieve maximum signal intensity.

-

The experimental workflow can be visualized as follows:

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation pathways and the representative experimental protocol offer a valuable starting point for researchers working with this and other fluorinated amino acids. Experimental validation of these theoretical pathways will be essential for the definitive characterization of this compound and its analogs.

The Impact of Trifluoronorleucine on Protein Core Packing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-canonical amino acids is a powerful tool in protein engineering and drug development. Among these, fluorinated amino acids have garnered significant attention for their ability to enhance protein stability without drastically altering native structure. This technical guide delves into the effects of trifluoronorleucine and its close analog, hexafluoroleucine, on the intricate packing of protein hydrophobic cores. By examining quantitative biophysical data, detailed experimental methodologies, and structural insights, we aim to provide a comprehensive resource for researchers seeking to leverage the unique properties of fluorinated amino acids in their work.

The substitution of hydrogen with fluorine in amino acid side chains, particularly in hydrophobic residues like leucine, introduces unique physicochemical properties. The high electronegativity and larger van der Waals radius of fluorine compared to hydrogen increase the hydrophobicity and steric bulk of the amino acid side chain. These modifications can lead to significant improvements in protein stability against thermal and chemical denaturation, as well as increased resistance to proteolytic degradation.[1][2][3] Understanding the precise structural consequences of these substitutions is paramount for the rational design of hyper-stable proteins and peptide-based therapeutics.

This guide will summarize key quantitative findings, provide detailed protocols for the incorporation and analysis of these unnatural amino acids, and present visual workflows to elucidate the experimental processes involved.

Quantitative Data Summary

The incorporation of highly fluorinated leucine analogs, such as hexafluoroleucine (hFLeu), into the hydrophobic core of proteins has been shown to significantly enhance their stability. The following tables summarize the key quantitative data from studies on a de novo designed four-helix bundle protein, α4.

Table 1: Thermodynamic Stability of α4 Protein Variants

| Protein Variant | Description | ΔG°fold (kcal/mol) | ΔΔG°fold (kcal/mol) | Stabilization per hFLeu (kcal/mol) |

| α4H | Wild-type with Leucine at all 'a' and 'd' core positions | -18.0 ± 0.2 | - | - |

| α4F3a | hFLeu at the three 'a' positions | -27.6 ± 0.1 | -9.6 | -3.2 |

| α4F3d | hFLeu at the three 'd' positions | -26.6 ± 0.2 | -8.6 | -2.87 |

| α4F3af3d | Designed with a smaller core to accommodate hFLeu | -17.8 ± 1.0 | +0.2 | - |

Data sourced from studies on de novo designed α-helical bundle proteins.[1][2] The data clearly indicates that the substitution of leucine with hexafluoroleucine leads to a substantial increase in the thermodynamic stability of the protein.[1][2][3]

Table 2: Structural Effects of Hexafluoroleucine Incorporation in the α4 Protein Core

| Protein Variant | Core Volume (ų) | Packing Efficiency | Buried Hydrophobic Surface Area Increase per hFLeu (Ų) |

| α4H | ~8700 | ~89% | - |

| α4F3a | ~9220 | ~89% | ~20 |

| α4F3af3d | 8360 | ~88% | Not Applicable (core redesigned) |

Structural data derived from X-ray crystallography.[2] Despite the larger size of the hFLeu side chain (approximately 32 ų larger than leucine), the core packing efficiency remains largely unperturbed.[1][2] This is attributed to the fact that the fluorinated side chain closely mimics the shape of the natural leucine side chain, allowing it to be accommodated within the tightly packed hydrophobic core with minimal structural rearrangement.[1][2] The increased stability is therefore primarily attributed to the increase in buried hydrophobic surface area upon fluorination.[2]

Table 3: Effect of Hexafluoroleucine on Proteolytic Stability

| Peptide/Protein | Protease | Observation | Reference |

| Model Peptide | α-chymotrypsin | HfLeu at P2 and P2' positions improved proteolytic stability. | [4] |

| Model Peptide | Elastase | HfLeu incorporation enhanced proteolytic stability by up to 85% compared to leucine analogs. | [4] |

| Antimicrobial Peptide | General Proteases | Incorporation of HfLeu enhanced resistance to proteolytic degradation. | [4] |

The increased steric bulk and hydrophobicity of fluorinated amino acids generally contribute to enhanced resistance to proteolytic enzymes.[4]

Experimental Protocols

Protein Synthesis with Trifluoronorleucine/Hexafluoroleucine

Objective: To incorporate the fluorinated amino acid into a target protein. This protocol is based on solid-phase peptide synthesis (SPPS), which is a common method for producing small to medium-sized proteins containing non-canonical amino acids.[3]

Materials:

-

Fmoc-protected (S)-5,5,5-trifluoronorleucine or (S)-5,5,5,5',5',5'-hexafluoroleucine

-

Fmoc-protected standard amino acids

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

-

HPLC purification system

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (standard or fluorinated) in DMF.

-

Add DIC and Oxyma Pure to activate the carboxylic acid group.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the protein sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

-

Verification: Confirm the identity and purity of the final product by mass spectrometry.

Guanidinium Hydrochloride Denaturation Assay

Objective: To determine the thermodynamic stability (ΔG°fold) of the fluorinated protein compared to its wild-type counterpart.[1]

Materials:

-

Purified protein (wild-type and fluorinated)

-

Guanidinium hydrochloride (GdnHCl) stock solution (e.g., 8 M)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Circular Dichroism (CD) spectropolarimeter

Protocol:

-

Sample Preparation: Prepare a series of protein samples with increasing concentrations of GdnHCl in the assay buffer. The final protein concentration should be kept constant (e.g., 10 µM).

-

Equilibration: Allow the samples to equilibrate at a constant temperature (e.g., 25 °C) for at least 2 hours to ensure equilibrium unfolding.

-

CD Spectroscopy:

-

Measure the CD signal at 222 nm for each sample. This wavelength corresponds to the characteristic signal of α-helical secondary structure.

-

Record the mean residue ellipticity [θ]222.

-

-

Data Analysis:

-

Plot the fraction of folded protein as a function of GdnHCl concentration. The fraction folded can be calculated from the CD signal.

-

Fit the data to a two-state unfolding model to determine the midpoint of the transition (Cm) and the m-value (the dependence of ΔG°unfold on denaturant concentration).

-

Calculate the free energy of folding in the absence of denaturant (ΔG°fold) using the equation: ΔG°unfold = -m * Cm.

-

X-ray Crystallography

Objective: To determine the three-dimensional structure of the fluorinated protein at atomic resolution to assess changes in core packing.[5][6][7]

Materials:

-

Highly purified and concentrated protein solution (wild-type and fluorinated)

-

Crystallization screening kits

-

Cryoprotectant

-

X-ray source (synchrotron or in-house)

-

X-ray detector

Protocol:

-

Crystallization:

-

Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using high-throughput robotic methods.[7]

-

Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) or microbatch methods.

-

Monitor the trials for crystal growth over several days to weeks.

-

-

Crystal Harvesting and Cryo-cooling:

-

Once suitable crystals are obtained, carefully harvest them.

-

Soak the crystals in a cryoprotectant solution to prevent ice formation during X-ray data collection.

-

Flash-cool the crystals in liquid nitrogen.

-

-

X-ray Diffraction Data Collection:

-

Mount the cryo-cooled crystal on the X-ray beamline.

-

Collect a complete set of diffraction images by rotating the crystal in the X-ray beam.[7]

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the phase problem using molecular replacement (if a homologous structure is available) or experimental phasing methods.

-

Build an atomic model of the protein into the resulting electron density map.

-

Refine the model against the diffraction data to improve its accuracy and agreement with the experimental data.

-

-

Structural Analysis: Analyze the final structure to evaluate the packing of the hydrophobic core, measure bond lengths and angles, and compare the fluorinated protein structure to the wild-type structure.

Visualizations

The following diagrams illustrate the general workflow for investigating the effects of trifluoronorleucine incorporation and the logical relationship of its impact on protein properties.

References

- 1. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phys.libretexts.org [phys.libretexts.org]

- 7. youtube.com [youtube.com]

Investigating Protein Stability with 6,6,6-Trifluoronorleucine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into proteins offers a powerful tool for modulating their stability and function. Among these, fluorinated amino acids have garnered significant attention for their ability to enhance protein stability through the "fluoro-stabilization effect"[1][2]. This technical guide provides a comprehensive overview of the use of 6,6,6-Trifluoronorleucine (TFNL) and its close analog, hexafluoroleucine (hFLeu), in investigating and enhancing protein stability. We will delve into the quantitative effects of fluorination on protein thermodynamics, provide detailed experimental protocols for assessing these changes, and visualize the interplay between protein stability and cellular degradation pathways.

Quantitative Impact of Trifluoronorleucine on Protein Stability

The substitution of leucine with TFNL or hFLeu can significantly increase the thermodynamic stability of proteins. This enhancement is primarily attributed to the increased hydrophobicity of the fluorinated side chains, which leads to a more favorable burial of these residues within the protein core.[3] While specific quantitative data for this compound is limited in publicly available literature, extensive studies on the closely related hexafluoroleucine (hFLeu) provide valuable insights into the expected stabilizing effects.

The following tables summarize the changes in the free energy of folding (ΔG°fold) and melting temperature (Tm) observed upon substitution of leucine with hFLeu in a model coiled-coil protein.

| Protein Variant | Description | ΔG°fold (kcal/mol) | ΔΔG°fold vs. Wild-Type (kcal/mol) |

| α4H | Wild-type coiled-coil with Leucine at core positions | -18.0 | - |

| α4F3d | Three hFLeu residues incorporated at 'd' positions of the heptad repeat | -26.6 | -8.6 |

| α4F3(6–13) | hFLeu at positions 6, 10, and 13 | -23.5 | -5.5 |

| α4F3(17–24) | hFLeu at positions 17, 20, and 24 | -22.9 | -4.9 |

Table 1: Free Energy of Folding of Hexafluoroleucine-Containing Protein Variants. Data adapted from Buer et al., which demonstrates the significant stabilization afforded by hFLeu incorporation.[3]

| Protein Variant | Description | Tm (°C) | ΔTm vs. Wild-Type (°C) |

| Leu-A1 | Coiled-coil peptide with Leucine | 55 | - |

| SR-A1 | (2S,4R)-5,5,5-trifluoroleucine incorporated | 65 | +10 |

| SS-A1 | (2S,4S)-5,5,5-trifluoroleucine incorporated | 65 | +10 |

| Equimolar mixture of SR-A1 and SS-A1 | Heterodimer of trifluoroleucine-containing peptides | 68 | +13 |

Table 2: Thermal Stability of Trifluoroleucine-Containing Coiled-Coil Peptides. Data adapted from Bilgicer et al., showcasing the increase in melting temperature upon incorporation of trifluoroleucine isomers.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on protein stability.

In Vivo Incorporation of this compound

This protocol describes the incorporation of TFNL into a target protein using an E. coli expression system.

Materials:

-

E. coli strain auxotrophic for leucine (e.g., LAM1000).

-

Expression vector containing the gene of interest.

-

pREP4 plasmid (Qiagen) for repression of the lac promoter.

-

Minimal media supplemented with all necessary amino acids except leucine.

-

This compound.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Antibiotics (as required by the plasmids).

-

Standard protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Procedure:

-

Co-transform the leucine auxotrophic E. coli strain with the expression vector and the pREP4 plasmid.

-

Grow a starter culture overnight in rich medium (e.g., LB) containing the appropriate antibiotics.

-

Inoculate a larger volume of minimal media (supplemented with all amino acids except leucine and the required antibiotics) with the overnight culture.

-

Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.

-

Pellet the cells by centrifugation and wash them with minimal media lacking leucine to remove any residual leucine.

-

Resuspend the cell pellet in fresh minimal media supplemented with this compound (typically at a concentration of 50-100 mg/L).

-

Induce protein expression by adding IPTG to a final concentration of 1 mM.

-

Continue to grow the culture for several hours (typically 4-6 hours) at a reduced temperature (e.g., 25-30°C) to enhance proper protein folding.

-

Harvest the cells by centrifugation and purify the target protein using standard protocols.

-

Confirm the incorporation of TFNL by mass spectrometry.

Circular Dichroism (CD) Spectroscopy for Secondary Structure and Thermal Stability Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of a protein and its thermal stability by monitoring changes in the CD signal as a function of temperature.[4][5][6][7][8]

Materials:

-

Purified protein (with and without TFNL) at a concentration of 0.1-0.2 mg/mL.

-

CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4). Avoid buffers with high absorbance in the far-UV region.

-

CD spectropolarimeter equipped with a temperature controller.

-

Quartz cuvette with a path length of 1 mm.

Procedure:

-

Secondary Structure Analysis:

-

Record the CD spectrum of the protein from 190 to 260 nm at a constant temperature (e.g., 20°C).

-

Acquire a baseline spectrum of the buffer alone and subtract it from the protein spectrum.

-

Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, etc.) using deconvolution software. Compare the spectra of the wild-type and TFNL-containing proteins to assess any structural perturbations.

-

-

Thermal Denaturation:

-

Monitor the CD signal at a wavelength corresponding to a maximum in the absolute CD signal of the folded protein (typically 222 nm for α-helical proteins).

-

Increase the temperature at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature where the protein is fully unfolded (e.g., 95°C).

-

Plot the CD signal as a function of temperature. The resulting curve will show a sigmoidal transition from the folded to the unfolded state.

-

The melting temperature (Tm) is the temperature at the midpoint of this transition.

-

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method to determine the thermal stability of a protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions as the protein unfolds.[9][10][11][12][13]

Materials:

-

Purified protein (with and without TFNL) at a concentration of 2-5 µM.

-

SYPRO Orange dye (5000x stock in DMSO).

-

Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5).

-

Real-time PCR instrument.

-

96-well PCR plates.

Procedure:

-

Prepare a master mix containing the protein and SYPRO Orange dye in the assay buffer. The final concentration of SYPRO Orange is typically 5x.

-

Aliquot the master mix into the wells of a 96-well PCR plate.

-

Seal the plate with an optically clear seal.

-

Place the plate in the real-time PCR instrument.

-

Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

-

Monitor the fluorescence of SYPRO Orange during the temperature ramp.

-

Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which the fluorescence intensity is at its maximum in the first derivative plot of the melting curve.

Protease Protection Assay

This assay assesses the stability of a protein against proteolytic degradation. Increased stability due to TFNL incorporation is expected to result in a slower rate of degradation.

Materials:

-

Purified protein (with and without TFNL).

-

A broad-spectrum protease (e.g., trypsin, proteinase K).

-

Reaction buffer (compatible with both the target protein and the protease).

-

Quenching solution (e.g., PMSF for serine proteases, or SDS-PAGE loading buffer).

-

SDS-PAGE gels and staining reagents.

-

Densitometer for quantitative analysis.

Procedure:

-

Incubate the wild-type and TFNL-containing proteins with the protease at a specific ratio (e.g., 1:100 protease to target protein by weight) and temperature.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and stop the proteolysis by adding the quenching solution.

-

Analyze the samples by SDS-PAGE to visualize the degradation of the full-length protein.

-

Quantify the intensity of the full-length protein band at each time point using densitometry.

-

Plot the percentage of remaining full-length protein as a function of time for both the wild-type and TFNL-containing proteins to compare their degradation rates.

Visualizing the Impact of TFNL on Protein Fate: The Ubiquitin-Proteasome Pathway

Enhanced protein stability through the incorporation of this compound can have significant implications for a protein's lifecycle within the cell. One of the primary mechanisms for protein degradation is the ubiquitin-proteasome pathway.[14][15] A more stable protein is less likely to be recognized by the cellular machinery that targets proteins for degradation. The following diagram illustrates how increased stability due to TFNL can lead to a decrease in ubiquitination and subsequent degradation by the proteasome.

Caption: TFNL incorporation enhances protein stability, reducing misfolding and subsequent ubiquitination.

Conclusion

The incorporation of this compound represents a promising strategy for enhancing the stability of proteins. As demonstrated through data on its close analog, hexafluoroleucine, this modification can lead to significant increases in both thermodynamic and thermal stability. The detailed experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the impact of TFNL incorporation. Furthermore, understanding the interplay between enhanced stability and cellular degradation pathways, such as the ubiquitin-proteasome system, is crucial for the rational design of more stable and efficacious protein-based therapeutics and research tools. The continued exploration of fluorinated amino acids will undoubtedly pave the way for novel advancements in protein engineering and drug development.

References

- 1. Cellular and epigenetic perspective of protein stability and its implications in the biological system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]

- 3. Comparison of the structures and stabilities of coiled-coil proteins containing hexafluoroleucine and t-butylalanine provides insight into the stabilizing effects of highly fluorinated amino acid side-chains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. is.muni.cz [is.muni.cz]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. its.caltech.edu [its.caltech.edu]

- 10. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]

- 11. proteos.com [proteos.com]

- 12. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 13. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Mechanisms of Protein Degradation | Thermo Fisher Scientific - US [thermofisher.com]

Methodological & Application

Application Notes and Protocols for Incorporating 6,6,6-Trifluoronorleucine in E. coli Expression Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in protein engineering and drug development. 6,6,6-Trifluoronorleucine (TFNL) is a particularly interesting ncAA. As an analog of methionine, its incorporation can be achieved through residue-specific replacement in E. coli expression systems. The trifluoromethyl group at the terminus of its side chain offers unique properties, such as increased hydrophobicity and potential for enhanced protein stability, without introducing significant steric bulk near the protein backbone.[1] These characteristics make TFNL a valuable tool for modifying the physicochemical properties of proteins, such as their stability and folding, and for use as a probe in biophysical studies, particularly 19F NMR spectroscopy.[2][3]

This document provides detailed application notes and protocols for the incorporation of TFNL into proteins expressed in E. coli. The primary method described is residue-specific incorporation using a methionine auxotrophic strain, which is the most common and straightforward approach for integrating methionine analogs.[1][4][5]

Principle of Residue-Specific Incorporation

Residue-specific incorporation leverages the natural translational machinery of a host organism. In the case of TFNL, which is a structural analog of methionine, the methionyl-tRNA synthetase (MetRS) in E. coli can recognize and charge TFNL onto the methionine tRNA (tRNAMet). To ensure efficient incorporation of TFNL in place of methionine, an E. coli strain that is auxotrophic for methionine (cannot synthesize its own methionine) is used.[4][5] By depleting methionine from the growth medium and supplementing it with TFNL, the translational machinery is forced to use TFNL for protein synthesis.[6]

Experimental Workflow Overview

The general workflow for incorporating TFNL into a target protein using a methionine auxotrophic E. coli strain is as follows:

Quantitative Data Summary

While specific quantitative data for TFNL is limited in the literature, the following table summarizes expected outcomes based on data from the incorporation of norleucine and other fluorinated amino acids like hexafluoroleucine. These values should be considered as a starting point for optimization.

| Parameter | Typical Value | Notes |

| Incorporation Efficiency | >90% | For residue-specific incorporation in auxotrophic strains, high levels of replacement are achievable with proper methionine depletion.[7] |

| Protein Yield | 5-50 mg/L | Yields are often lower than for the wild-type protein due to the metabolic burden on the cells and potential toxicity of the ncAA. Optimization of expression conditions is crucial. |

| Change in Melting Temp. (ΔTm) | +5 to +15 °C | Highly fluorinated amino acids generally increase protein thermal stability. The exact ΔTm is protein-dependent.[8] |

| 19F NMR Chemical Shift | -60 to -75 ppm | The chemical shift of the -CF3 group is sensitive to its local environment within the protein.[9] |

Detailed Experimental Protocols

Materials and Reagents

-

This compound (TFNL): Synthesized as described in the literature or commercially available.[9]

-

E. coli Strain: A methionine auxotrophic strain such as B834(DE3) or a derivative of K-12 with a methionine biosynthesis gene knockout (e.g., metA).

-

Expression Plasmid: A high-copy number plasmid with a tightly regulated promoter (e.g., pET series with T7 promoter).

-

Media:

-

Luria-Bertani (LB) medium for initial cell growth.

-

M9 minimal medium for protein expression.

-

-

Antibiotics: Appropriate for plasmid selection.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG): For induction of protein expression.

-

Standard protein purification reagents: Buffers, resins (e.g., Ni-NTA for His-tagged proteins).

Protocol 1: Residue-Specific Incorporation of TFNL

This protocol is adapted from established methods for the residue-specific incorporation of norleucine and other methionine analogs.[1][7]

1. Transformation and Initial Culture:

-

Transform the expression plasmid encoding the protein of interest into the chosen methionine auxotrophic E. coli strain.

-

Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

-

Inoculate a single colony into 5-10 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.

2. Protein Expression:

-

Prepare M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO4, 0.1 mM CaCl2, and the appropriate antibiotic.

-

For initial cell growth, supplement the M9 medium with a limiting amount of L-methionine (e.g., 20-50 mg/L).

-

Inoculate the M9 medium with the overnight culture to an initial OD600 of 0.05-0.1.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. At this point, the limiting methionine should be depleted, and cell growth will slow or stop.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Simultaneously, add TFNL to the culture to a final concentration of 100-200 mg/L. The optimal concentration may need to be determined empirically.

-

Reduce the temperature to 18-25°C and continue to incubate with shaking for 12-18 hours.

3. Cell Harvesting and Protein Purification:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in a suitable lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Purify the TFNL-containing protein from the supernatant using an appropriate chromatography method (e.g., immobilized metal affinity chromatography for His-tagged proteins).[10][11]

Protocol 2: Verification of TFNL Incorporation by Mass Spectrometry

1. Sample Preparation:

-

Excise the protein band from a Coomassie-stained SDS-PAGE gel or use a purified protein solution.

-

Perform in-gel or in-solution tryptic digestion of the protein.

2. LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The incorporation of TFNL in place of methionine will result in a mass shift in the peptides containing these residues. The mass difference can be calculated as follows:

- Monoisotopic mass of Methionine (C5H11NO2S): 149.051 Da

- Monoisotopic mass of TFNL (C6H10F3NO2): 185.064 Da

- Mass difference (Δm): +36.013 Da

3. Data Analysis:

-

Search the MS/MS data against the protein sequence database, including a variable modification on methionine corresponding to the mass shift of +36.013 Da.

-

The fragmentation pattern of peptides containing TFNL will be similar to those with methionine, with the b- and y-ions showing the corresponding mass shift.

Protocol 3: Verification of TFNL Incorporation by 19F NMR Spectroscopy

1. Sample Preparation:

-

Purify the TFNL-containing protein to a high degree of homogeneity.

-

Buffer exchange the protein into a suitable NMR buffer (e.g., phosphate or Tris buffer in D2O).

-

Concentrate the protein to at least 10-20 µM.

2. NMR Data Acquisition:

-

The trifluoromethyl group of TFNL will give a single resonance peak. The chemical shift of this peak will be sensitive to the local environment of the TFNL residue within the folded protein.

Signaling Pathways and Logical Relationships

Residue-Specific Incorporation Pathway

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low protein yield | TFNL toxicity or inefficient incorporation. | Optimize TFNL concentration. Lower the induction temperature and/or IPTG concentration. |

| Incomplete methionine depletion. | Increase the initial cell density before switching to minimal medium, or further reduce the amount of methionine supplementation. | |

| No or low TFNL incorporation | Inefficient uptake of TFNL by the cells. | Increase the concentration of TFNL in the medium. |

| MetRS does not efficiently recognize TFNL. | Consider co-expressing a mutant MetRS with enhanced activity towards norleucine analogs. | |

| Protein is insoluble | Misfolding due to the presence of TFNL. | Optimize expression conditions (e.g., lower temperature). Co-express chaperones. Test different purification buffers with additives like arginine or glycerol. |

Conclusion

The incorporation of this compound into proteins expressed in E. coli provides a powerful method for protein engineering. By following the residue-specific incorporation protocols outlined in this document, researchers can produce proteins with novel properties for a wide range of applications in basic research and drug development. While optimization of expression and purification conditions is often necessary, the ability to introduce the unique physicochemical properties of the trifluoromethyl group offers significant advantages for creating more stable and functionally diverse proteins. Verification of incorporation through mass spectrometry and 19F NMR is crucial for confirming the success of the methodology.

References

- 1. Frontiers | Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters [frontiersin.org]

- 2. Genetically encoded site-specific 19F unnatural amino acid incorporation in V. natriegens for in-cell NMR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cheme.caltech.edu [cheme.caltech.edu]

- 8. Methionineless Death in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Convenient Asymmetric Synthesis of Fmoc-(S)-6,6,6-Trifluoro-Norleucine [mdpi.com]

- 10. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification of Polyhistidine-Tagged Proteins by Immobilized Metal Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Free Protein Synthesis with 6,6,6-Trifluoronorleucine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of the non-canonical amino acid 6,6,6-Trifluoronorleucine (TFN) into proteins using an E. coli-based cell-free protein synthesis (CFPS) system. The inclusion of TFN, a fluorinated analog of leucine, can enhance protein stability and introduce a unique probe for structural and functional studies.[1][2][3][4]

Introduction to this compound in CFPS

Cell-free protein synthesis offers a powerful platform for incorporating non-canonical amino acids (ncAAs) due to its open nature, allowing for the direct manipulation of the reaction environment.[5] this compound (TFN) is a synthetic amino acid where the terminal methyl groups of leucine are replaced by a trifluoromethyl group. This modification can impart desirable properties to proteins, including increased thermal and chemical stability, and resistance to proteolytic degradation, making it a valuable tool in drug development and protein engineering.[1][2][3] The successful incorporation of TFN relies on the ability of the translational machinery to recognize and utilize TFN-charged transfer RNA (tRNA).

Principle of TFN Incorporation